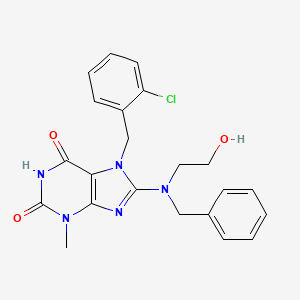

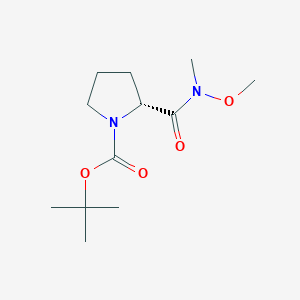

![molecular formula C26H23NO7 B2825484 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923243-87-2](/img/structure/B2825484.png)

3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a chemical compound with the molecular formula C17H19NO5 . The amide plane is oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring .

Molecular Structure Analysis

The three methoxy groups lie almost in the plane of the aromatic rings to which they are attached . The methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is nearly perpendicularly oriented .Physical And Chemical Properties Analysis

This compound is likely to be a solid at room temperature, as similar compounds often form crystals . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored.Scientific Research Applications

Antibacterial Properties

Compounds with structures bearing resemblance to the specified chemical have been synthesized and evaluated for their antibacterial properties. A study by Velpula et al. (2015) demonstrates the antibacterial activity of synthesized compounds derived from similar structures against a range of bacterial strains, indicating potential applications in developing new antibacterial agents (Velpula et al., 2015).

Antioxidant Activity

Research into the antioxidant properties of 4-hydroxycoumarin derivatives, which share structural motifs with the compound , reveals significant scavenging activities against free radicals. This suggests that derivatives of the specified compound may also possess potent antioxidant properties, which could be beneficial in pharmaceutical formulations and in combating oxidative stress-related diseases (Stanchev et al., 2009).

Anti-inflammatory and Analgesic Applications

Novel synthetic pathways have led to the development of compounds with anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) discuss the synthesis of derivatives that act as COX-2 inhibitors, showing significant potential in treating inflammation and pain. This highlights a potential application area for compounds structurally similar to the specified chemical, in the development of new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).

Antitumor Activity

Compounds with benzopyran cores, akin to the mentioned chemical, have been synthesized and tested for their antitumor activities. Tian et al. (2014) reported on analogs showing promise in inhibiting tumor growth, suggesting the potential of such compounds in cancer research and therapy. This implies that derivatives of 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide could be explored for their anticancer properties (Tian et al., 2014).

Structural and Synthetic Chemistry

The synthesis and structural elucidation of related compounds provide a foundation for the development of novel materials and pharmaceuticals. Techniques such as Claisen rearrangement and ring-closing metathesis have been utilized to synthesize benzofurans and chromenes, indicating the versatility and potential of compounds with similar structures in synthetic chemistry (Kotha & Solanke, 2022).

Safety and Hazards

properties

IUPAC Name |

3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO7/c1-30-20-8-6-5-7-17(20)22-14-19(28)18-13-16(9-10-21(18)34-22)27-26(29)15-11-23(31-2)25(33-4)24(12-15)32-3/h5-14H,1-4H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXRVKFHOUHCGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

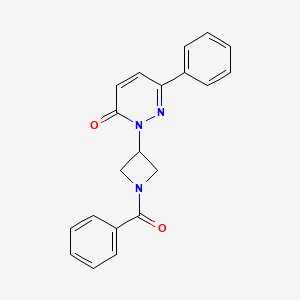

![(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2825404.png)

![4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2825405.png)

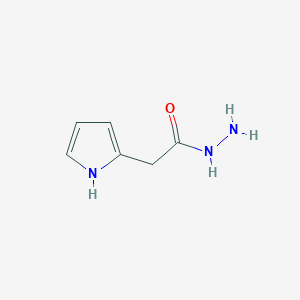

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2825406.png)

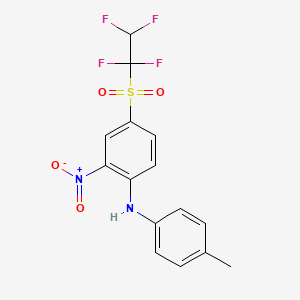

![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2825408.png)

![Methyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2825412.png)

![N-(2-ethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2825414.png)

![(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2825423.png)